4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE
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Overview
Description
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the propenyl group, introduction of the cyano and trifluoromethyl groups, and the final esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Radical-triggered translocation compounds: Involved in complex organic transformations.
Uniqueness
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O3/c1-16-6-10-18(11-7-16)24(32)33-20-12-8-17(9-13-20)14-19(15-29)23(31)30-22-5-3-2-4-21(22)25(26,27)28/h2-14H,1H3,(H,30,31)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBICUZVQWRGCBP-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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